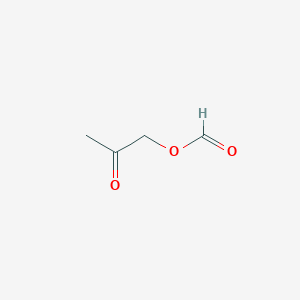
2-Propanone, 1-(formyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxopropyl formate, also known as formic acid 2-oxo-propyl ester, is an organic compound with the molecular formula C4H6O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both a formate ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-Oxopropyl formate can be synthesized through several methods. One common approach involves the reaction of formic acid with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. Another method involves the esterification of formic acid with 2-oxopropanol, which can be catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, 2-oxopropyl formate is often produced through the hydroformylation (oxo process) of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst. The resulting aldehyde is then oxidized to form the desired ester .
化学反应分析
Types of Reactions
2-Oxopropyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to formic acid and acetone.
Reduction: Reduction of 2-oxopropyl formate can yield 2-oxopropanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Formic acid and acetone.
Reduction: 2-Oxopropanol.
Substitution: Various esters and amides depending on the nucleophile used.
科学研究应用
2-Oxopropyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
Industry: 2-Oxopropyl formate is used in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of 2-oxopropyl formate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form formic acid and 2-oxopropanol, which can then participate in further biochemical reactions. The formate ester group can also be involved in nucleophilic substitution reactions, leading to the formation of various derivatives .
相似化合物的比较
Similar Compounds
2-Oxopropyl acetate: Similar in structure but contains an acetate ester group instead of a formate ester group.
2-Oxopropyl butyrate: Contains a butyrate ester group, making it more hydrophobic compared to 2-oxopropyl formate.
2-Oxopropyl benzoate: Contains a benzoate ester group, which introduces aromaticity to the molecule.
Uniqueness
2-Oxopropyl formate is unique due to its combination of a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
10258-70-5 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC 名称 |
2-oxopropyl formate |
InChI |
InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3 |
InChI 键 |
WNVAJGCMEDTLIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)COC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


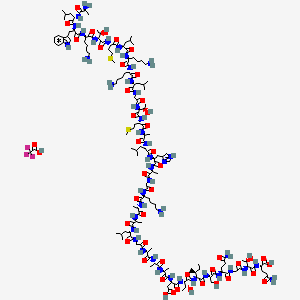
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
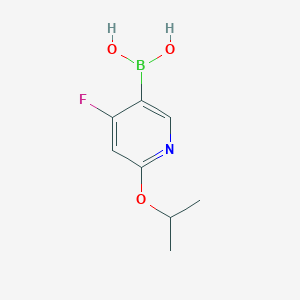
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
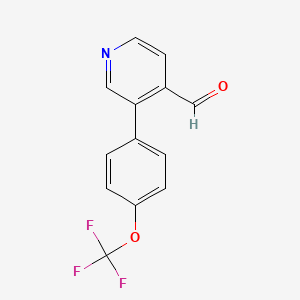

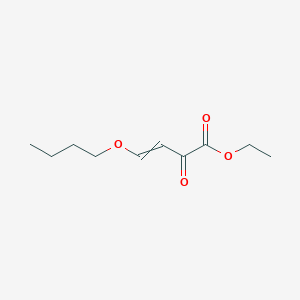
![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
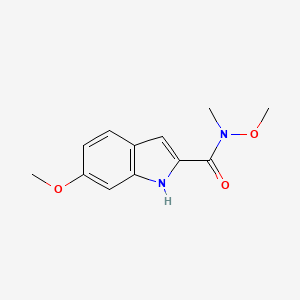
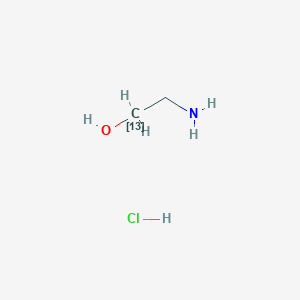
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
